N‑Benzyl Acetamide TZDs Exhibit Low‑Micromolar AKR1B1 Inhibition, Benchmarking the Scaffold Against the Clinically Relevant Aldose Reductase Inhibitor Fidarestat
A closely matching N‑benzyl‑2‑(2,4‑dioxothiazolidin‑3‑yl)acetamide analog (SE11) demonstrated aldose reductase (AKR1B1) inhibition with a Ki of 8.2 µM in an in‑vitro fluorescence‑based assay. This places the N‑benzyl acetamide TZD scaffold within a measurable potency range relative to the clinical candidate fidarestat (Ki = 0.026 µM under comparable assay conditions) [1]. Although 860135-60-0 itself has not been individually profiled, the SE11 data confirm that the N‑benzyl acetamide substitution pattern engages the AKR1B1 active site and produces quantifiable enzyme inhibition, establishing a baseline for further differentiation of the 5‑isopropylidene analog in procurement‑driven screening campaigns.
| Evidence Dimension | Aldose reductase (AKR1B1) inhibitory activity |
|---|---|
| Target Compound Data | N‑benzyl‑2‑(2,4‑dioxothiazolidin‑3‑yl)acetamide analog (SE11) Ki = 8.2 µM (fluorescence assay) |
| Comparator Or Baseline | Fidarestat Ki = 0.026 µM (fluorescence assay) |
| Quantified Difference | ~315‑fold lower affinity relative to fidarestat |
| Conditions | In‑vitro recombinant human AKR1B1; fluorescence‑based activity assay |
Why This Matters
For procurement teams assembling an aldose reductase inhibitor library, the SE11 data confirm that the N‑benzyl acetamide TZD motif is a valid AKR1B1 ligand, justifying acquisition of 860135-60-0 for follow‑up SAR exploration of the 5‑isopropylidene modification.
- [1] Nerella S, Kankala S, Paidakula S. Non-carboxylic acid inhibitors of aldose reductase based on N-substituted thiazolidinedione derivatives. Eur J Med Chem. 2021;209:112887. View Source
